Product packaging for 5-Nitro-3-phenethoxy-1H-indazole(Cat. No.:)

5-Nitro-3-phenethoxy-1H-indazole

Cat. No.: B11841971
M. Wt: 283.28 g/mol
InChI Key: WQONSXMJGDTIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 5-Nitro-3-phenethoxy-1H-indazole is a chemical compound of significant interest in organic chemistry and pharmaceutical research, built upon the 5-nitroindazole scaffold. Indazoles are a class of heterocyclic compounds known for their presence in biologically active molecules, with synthetic methods for their production including 1,3-dipolar cycloadditions with arynes and metal-catalyzed coupling reactions . The 5-nitroindazole core structure has been identified as a powerful inhibitor of nitric oxide synthase (NOS) isoforms, including the inducible (iNOS) and endothelial (eNOS) forms, which play critical roles in various physiological and pathophysiological processes . This mechanism of action makes 5-nitroindazole derivatives valuable tools for studying the role of nitric oxide in cellular signaling and inflammation . This specific derivative, featuring a phenethoxy group at the 3-position, is primarily used as a key intermediate in organic synthesis and drug discovery efforts. The structure is characterized by its solid, crystalline powder form. It is essential to handle this compound with care, wearing appropriate personal protective equipment, as it may cause skin and eye irritation and could be a respiratory irritant . Researchers can leverage this compound to explore its potential applications and to synthesize more complex molecules for various investigative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O3 B11841971 5-Nitro-3-phenethoxy-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

5-nitro-3-(2-phenylethoxy)-1H-indazole

InChI

InChI=1S/C15H13N3O3/c19-18(20)12-6-7-14-13(10-12)15(17-16-14)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,17)

InChI Key

WQONSXMJGDTIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations in the Synthesis and Chemical Transformations of Indazole Derivatives

Elucidation of Reaction Pathways in Indazole Scaffold Construction

The construction of the indazole core can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These pathways often involve the formation of highly reactive intermediates and are influenced by factors such as catalysts, reagents, and reaction conditions.

Radical Chain Mechanisms

Radical chain mechanisms have been identified in certain indazole syntheses. For instance, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is proposed to proceed through a radical chain mechanism. nih.gov Density Functional Theory (DFT) calculations have supported this hypothesis, suggesting that iodine facilitates a hydrogen transfer from the benzylic position to a nitrogen atom, initiating the radical cascade. nih.gov Another example involves an electrochemical approach for the synthesis of 1H-indazoles from arylhydrazones, which proceeds via a radical Csp2–H/N–H cyclization. rsc.org This method utilizes anodic oxidation to generate N-centered radicals, which then undergo cyclization. rsc.org

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) processes are another key mechanistic feature in some indazole syntheses. While direct evidence for SET in the synthesis of 5-Nitro-3-phenethoxy-1H-indazole is not explicitly detailed in the provided search results, the involvement of nitroaromatic compounds in electron transfer reactions is a well-established principle in organic chemistry. The Davis-Beirut reaction, a robust method for synthesizing various indazole derivatives, proceeds through a key nitroso imine intermediate generated under redox-neutral conditions. nih.gov This suggests the potential for SET processes to be involved in the formation of such intermediates, particularly when starting from nitro-substituted precursors.

Tandem C-H Activation/Intramolecular Annulation

Transition-metal-catalyzed tandem C-H activation/intramolecular annulation has emerged as a powerful and efficient strategy for the one-step construction of functionalized indazole derivatives. nih.govresearchgate.net This approach offers high atom economy and functional group tolerance. nih.gov Rhodium(III) catalysts have been particularly effective in this regard. nih.govnih.govacs.org The general mechanism involves the coordination of the catalyst to the substrate, followed by C-H bond activation to form a metallacyclic intermediate. nih.gov This intermediate then undergoes annulation with a coupling partner, such as an aldehyde or an alkyne, leading to the formation of the indazole ring. nih.govacs.org The reaction is often followed by a reductive elimination or other rearomatization steps to afford the final product. nih.gov For example, the synthesis of 2-aryl-2H-indazoles from azobenzenes and aldehydes involves the Rh(III)-catalyzed addition of an azobenzene (B91143) C-H bond to the aldehyde, followed by cyclization and aromatization. acs.org

Tautomerism Studies in 1H- and 2H-Indazoles

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.netchemicalbook.com The relative stability of these tautomers is a subject of ongoing investigation and is influenced by substitution patterns, solvent effects, and intermolecular interactions. researchgate.netnih.govbgu.ac.il

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netchemicalbook.com This is often attributed to the benzenoid character of the 1H-form versus the quinonoid nature of the 2H-form. researchgate.net However, certain substituents and conditions can favor the 2H-tautomer. nih.govbgu.ac.il For instance, theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that while the 1H-tautomer is often more stable, the energy difference between the 1H and 2H forms can be very small, and in some cases, the 2H-tautomer can be the more stable form. nih.gov

The tautomeric equilibrium can be influenced by factors such as:

Substitution: The position and electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers.

Solvent: The polarity of the solvent can affect the tautomeric equilibrium. For example, in some cases, less polar solvents have been shown to stabilize the 2H-tautomer through intramolecular hydrogen bonding. bgu.ac.il

Intermolecular Interactions: The formation of dimers through intermolecular hydrogen bonding can also stabilize the 2H-tautomer in solution. bgu.ac.il

Table 1: Factors Influencing Indazole Tautomerism

FactorInfluence on Tautomeric Equilibrium
Substitution The electronic properties and position of substituents can alter the relative stability of the 1H and 2H forms.
Solvent Polarity Less polar solvents may stabilize the 2H-tautomer through intramolecular hydrogen bonding.
Intermolecular Hydrogen Bonding Dimerization via hydrogen bonds can favor the 2H-tautomer in solution.

Reaction Mechanisms Associated with this compound and its Analogues

The reactivity of this compound is largely dictated by the interplay of the indazole core, the electron-withdrawing nitro group, and the phenethoxy substituent.

Reactivity of the Nitro Group in the Indazole System

The nitro group at the 5-position of the indazole ring is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the molecule. nih.gov This deactivating effect can make electrophilic aromatic substitution reactions more challenging. However, the nitro group itself can be a site of chemical transformation.

One key reaction of the nitro group is its reduction. Nitroreductases can catalyze the reduction of nitro compounds to the corresponding amines via nitroso and hydroxylamine (B1172632) intermediates. chemrxiv.org This enzymatic transformation has been explored for the synthesis of indazoles from 2-nitrobenzylamine derivatives, where the in situ generated nitrosobenzylamine intermediate undergoes spontaneous cyclization and aromatization. chemrxiv.org

Furthermore, the presence of a nitro group can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved through the SNAr cyclization of arylhydrazones derived from acetophenones or benzaldehydes bearing a fluorine atom at the C2 position and a nitro group at the C5 position. researchgate.net

The reactivity of the nitro group in the indazole system is also evident in its influence on the acidity of the N-H proton. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, making deprotonation more favorable. This is an important consideration in reactions involving the N-alkylation or N-acylation of the indazole ring.

Chemical Transformations Involving the Phenethoxy Side Chain

The phenethoxy side chain of this compound offers several potential sites for chemical modification, including the ether linkage, the ethyl bridge, and the terminal phenyl ring. These transformations can be exploited to create a diverse range of derivatives with potentially altered biological activities or physicochemical properties. The primary reactions involving this side chain are ether cleavage, electrophilic substitution on the aromatic ring, and reactions at the benzylic position.

Ether Cleavage

The ether linkage is a key functional group in the phenethoxy side chain and its cleavage represents a significant transformation, leading to the formation of a 3-hydroxy-5-nitro-1H-indazole derivative. This reaction is typically achieved under strong acidic conditions or with specific ether-cleaving reagents.

One of the most common reagents for this purpose is boron tribromide (BBr₃). The reaction generally proceeds by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This is followed by nucleophilic attack of a bromide ion on one of the adjacent carbon atoms. In the case of a phenethoxy group, the cleavage can theoretically occur at either the bond to the indazole ring or the bond to the phenethyl group. However, cleavage of the alkyl-oxygen bond is generally favored, which would yield 3-hydroxy-5-nitro-1H-indazole and 1-bromo-2-phenylethane. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures.

Another classical method for ether cleavage involves the use of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions also proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The choice of acid and reaction conditions can influence the outcome and selectivity of the cleavage.

Reagent/ConditionProduct(s)Notes
Boron Tribromide (BBr₃)3-Hydroxy-5-nitro-1H-indazole, 1-Bromo-2-phenylethaneGenerally effective for cleaving aryl alkyl ethers.
Hydrobromic Acid (HBr)3-Hydroxy-5-nitro-1H-indazole, 1-Bromo-2-phenylethaneRequires strong acid and often elevated temperatures.
Hydroiodic Acid (HI)3-Hydroxy-5-nitro-1H-indazole, 1-Iodo-2-phenylethaneHI is a stronger acid and iodide is a better nucleophile than bromide, often leading to faster reaction rates.

This table presents theoretically possible transformations based on general principles of ether cleavage. Specific experimental data for this compound was not available in the searched literature.

Electrophilic Aromatic Substitution on the Phenyl Ring

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. This would likely lead to a mixture of ortho- and para-nitro substituted derivatives.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). Again, ortho- and para-isomers would be the expected major products.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions are catalyzed by Lewis acids and would also be expected to show ortho- and para-selectivity.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄5-Nitro-3-(ortho-nitrophenethoxy)-1H-indazole, 5-Nitro-3-(para-nitrophenethoxy)-1H-indazole
BrominationBr₂, FeBr₃5-Nitro-3-(ortho-bromophenethoxy)-1H-indazole, 5-Nitro-3-(para-bromophenethoxy)-1H-indazole
AcylationRCOCl, AlCl₃5-Nitro-3-(ortho-acylphenethoxy)-1H-indazole, 5-Nitro-3-(para-acylphenethoxy)-1H-indazole

This table presents theoretically possible transformations based on general principles of electrophilic aromatic substitution. Specific experimental data for this compound was not available in the searched literature.

Reactions at the Benzylic Position

The methylene (B1212753) group adjacent to the terminal phenyl ring (-CH₂Ph) is a benzylic position and is more reactive towards certain types of reactions, particularly free radical processes and oxidation, due to the stability of the resulting benzylic radical or carbocation intermediates. youtube.comyoutube.com

Oxidation: The benzylic C-H bonds can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions could potentially oxidize the benzylic carbon to a ketone, yielding 3-(2-oxo-2-phenylethoxy)-5-nitro-1H-indazole. youtube.com

Free Radical Bromination: Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic position to form 3-(1-bromo-2-phenylethoxy)-5-nitro-1H-indazole. This benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions. youtube.com

ReactionReagent(s)Product
OxidationKMnO₄ or Na₂Cr₂O₇, H⁺3-(2-Oxo-2-phenylethoxy)-5-nitro-1H-indazole
BrominationN-Bromosuccinimide (NBS), Initiator3-(1-Bromo-2-phenylethoxy)-5-nitro-1H-indazole

This table presents theoretically possible transformations based on general principles of benzylic position reactions. Specific experimental data for this compound was not available in the searched literature.

These potential transformations of the phenethoxy side chain highlight the versatility of this compound as a scaffold for the generation of a library of new derivatives for further investigation.

Computational and Theoretical Chemistry Approaches in Indazole Research

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of indazole research, DFT calculations are employed to understand the geometric, electronic, and spectroscopic properties of the indazole core and its derivatives. These calculations provide insights into molecular stability, reactivity, and potential reaction pathways.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. For instance, in a study of 26 novel indazole derivatives, DFT calculations revealed that specific compounds were effective electron donors (higher HOMO values) while others were good electron acceptors (lower LUMO values). nih.gov This information is crucial for understanding intermolecular interactions and reaction mechanisms.

DFT studies also allow for the calculation of other quantum chemical descriptors that shed light on a molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the dipole moment (μ), which help in understanding the molecule's reactivity and polarity. researchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are instrumental in identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. asianresassoc.org In one study, MEP maps confirmed nucleophilic regions over specific atoms and electrophilic sites over aromatic hydrogens in an indazole derivative. asianresassoc.org

Table 1: Representative DFT-Calculated Parameters for Indazole Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Indazole Derivative 8a -6.42 -1.93 4.49 nih.gov
Indazole Derivative 8c -6.83 -2.26 4.57 nih.gov
Indazole Derivative 8q -6.86 -2.31 4.55 nih.gov
Indazole Derivative 8u -6.04 -1.58 4.46 nih.gov
Indazole Derivative 8x -6.07 -1.61 4.46 nih.gov
Indazole Derivative 8z -6.10 -1.69 4.41 nih.gov

This table presents a selection of data from a study on various amide indazole derivatives to illustrate the application of DFT calculations. The specific values are for the derivatives reported in the cited literature.

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target, predicting their binding affinity and mode of interaction. For indazole derivatives, docking studies have been crucial in identifying potential therapeutic targets and elucidating the structural basis for their biological activity.

The process involves placing the ligand in the active site of the target protein and calculating a "docking score," which represents the binding free energy. A lower (more negative) score generally indicates a stronger and more favorable binding interaction. mdpi.com For example, docking studies on nitro-substituted benzamide (B126) derivatives against the inducible nitric oxide synthase (iNOS) enzyme revealed that compounds with an optimal number and orientation of nitro groups exhibited more efficient binding. nih.gov Similarly, studies on novel indazole derivatives targeting renal cancer-related proteins identified specific derivatives with the highest binding energies. nih.govrsc.org

Docking analyses also provide detailed three-dimensional models of the ligand-protein complex, showing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. bohrium.com Research on 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania trypanothione (B104310) reductase enzyme used molecular docking to demonstrate a stable binding mode characterized by a network of hydrophobic and hydrophilic interactions. nih.gov These insights are vital for structure-activity relationship (SAR) studies and for rationally designing more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

Indazole Derivative Target Protein (PDB ID) Binding Affinity/Score (kcal/mol) Key Interacting Residues Reference
Compound 39 (Indazole derivative) HIF-1α Not specified, but showed good binding efficiency Not specified nih.gov
Derivative 8v Renal Cancer Protein (6FEW) -11.05 Not specified nih.gov
Derivative 8w Renal Cancer Protein (6FEW) -11.12 Not specified nih.gov
Derivative 8y Renal Cancer Protein (6FEW) -11.23 Not specified nih.gov
DCBIP (Indazole derivative) 1EOU -6.89 Not specified asianresassoc.org
DCBIP (Indazole derivative) 5FDC -7.45 Not specified asianresassoc.org
Compound 13 (3-chloro-6-nitro-1H-indazole derivative) Trypanothione Reductase (TryR) Not specified, but showed highly stable binding Not specified nih.gov

This table compiles data from various studies to show the application of molecular docking. Binding scores and interacting residues are highly specific to the software, force field, and target studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. This approach is valuable for prioritizing which derivatives to synthesize and test, saving time and resources.

In the context of indazole research, 3D-QSAR studies have been performed to understand the structural requirements for inhibitory activity against targets like Hypoxia-inducible factor-1α (HIF-1α), a key protein in cancer progression. nih.gov These models use statistical methods, such as partial least squares (PLS), to correlate the activity of a series of compounds with their 3D properties, like steric and electrostatic fields. The resulting models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity, providing a structural framework for designing new, more potent inhibitors. nih.gov

Another QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing used a combination of 2D and 3D descriptors. nih.gov The developed model successfully explained and predicted the variance in inhibitory activity and highlighted the importance of specific descriptors related to the molecules' shape and electronic properties. nih.gov The statistical robustness of a QSAR model is critical and is typically validated using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² for an external test set. researchgate.net

In Silico Analysis of Druglikeness and Bioavailability Parameters

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with poor druglikeness profiles and avoid costly late-stage failures.

One of the most common assessments is the evaluation of Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various heterocyclic compounds, including indazole derivatives, routinely perform these calculations. nih.gov For example, an analysis of novel benzimidazole-1,3,4-oxadiazole derivatives showed that all tested compounds complied with Lipinski's rules, suggesting good potential for oral administration. japtronline.com

Beyond Lipinski's rules, other parameters such as topological polar surface area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability, are also calculated. nih.gov Toxicity prediction is another crucial component, where computational models can flag potential mutagenic, tumorigenic, or irritant properties. researchgate.net Comprehensive ADMET (ADME plus Toxicity) predictions provide a holistic view of a compound's potential as a drug, guiding the selection of the most promising candidates for further investigation. rawdatalibrary.netresearchgate.net

Table 3: Predicted ADME Properties for Representative Heterocyclic Derivatives

Parameter Description Favorable Range (Typical) Reference
Molecular Weight (MW) Size of the molecule < 500 g/mol nih.gov
logP Lipophilicity (octanol-water partition coefficient) < 5 nih.gov
H-bond Donors Number of OH and NH groups < 5 nih.gov
H-bond Acceptors Number of O and N atoms < 10 nih.gov
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms < 140 Ų nih.gov
Number of Rotatable Bonds Measure of molecular flexibility < 10 nih.gov

This table provides a generalized overview of commonly used in silico druglikeness parameters and their generally accepted favorable ranges based on Lipinski's Rule of Five and other related guidelines.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time, providing detailed information about the conformational changes and stability of the ligand-protein complex in a simulated biological environment (e.g., in water).

MD simulations are frequently used to validate the results of molecular docking. By running a simulation for a period, typically nanoseconds, researchers can assess whether the binding pose predicted by docking is stable. nih.gov For instance, MD simulations of a potent indazole derivative complexed with HIF-1α showed that the compound remained stable within the active site throughout the simulation. nih.gov Similarly, simulations of a 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative demonstrated a consistent and robust binding within its target protein's binding site. bohrium.comresearchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. nih.gov These simulations provide invaluable insights into the dynamic nature of molecular recognition, confirming the stability of interactions and helping to refine the design of new drug candidates. mdpi.com

Applications in Chemical Biology and Advanced Chemical Probe Development

Indazole Scaffolds as Chemical Probes for Biological Target Elucidation

Indazole derivatives serve as powerful chemical probes for exploring and identifying the functions of proteins and other biological targets. nih.gov Their ability to be chemically modified allows for the creation of a diverse library of compounds that can interact with various biological molecules. nih.gov These probes are instrumental in target elucidation and validation, which are critical early steps in the drug discovery process.

For instance, researchers utilize indazole-based compounds to probe the activity of enzymes like kinases, which are crucial regulators of cell signaling. By designing indazole derivatives that selectively bind to specific kinases, scientists can study the downstream effects of inhibiting that particular enzyme, thereby elucidating its role in cellular pathways and disease processes. nih.gov The development of such probes, including those with radioactive labels, further enhances their utility in biological imaging and target engagement studies. nih.gov

Table 1: Examples of Indazole-Based Probes and Their Biological Targets

Indazole Derivative Class Biological Target Application Reference
Pyrazolo[3,4-b]pyridines Anaplastic Lymphoma Kinase (ALK) Kinase Inhibition Assay researchgate.net
(Aza)indazoles Cyclooxygenase-2 (COX-2) Selective Enzyme Inhibition nih.gov
1H-Indazole-based derivatives Fibroblast Growth Factor Receptors (FGFRs) Kinase Inhibition nih.gov
6-Azaindazoles Pim Kinases Kinase Inhibition nih.gov
Indazole-based compounds AXL Receptor Tyrosine Kinase Fragment-Based Lead Discovery nih.gov

Design of Selective Ligands for Specific Receptor Subtypes (e.g., Sigma-2 Receptor)

A key challenge in drug development is creating ligands that bind selectively to a specific receptor subtype, minimizing off-target effects. The indazole scaffold provides a versatile platform for designing such selective ligands. Its structure can be systematically modified to optimize binding affinity and selectivity for a desired target. nih.gov

The sigma-2 receptor, which is often overexpressed in tumor cells, has been a target of interest for both diagnostic imaging and cancer therapy. Research has shown that ligands designed to be selective for the sigma-2 receptor can induce apoptosis (programmed cell death) in pancreatic cancer cells. nih.gov While the provided literature does not specify 5-Nitro-3-phenethoxy-1H-indazole as a sigma-2 ligand, the principles of designing selective indazole-based ligands are well-established. For example, studies on structurally distinct sigma-2 ligands like WC26 and SV119 have demonstrated their ability to cause dose-dependent apoptosis in various pancreatic cancer cell lines, highlighting the therapeutic potential of targeting this receptor. nih.gov This work underscores the potential for developing novel indazole derivatives, potentially including nitro-substituted variants, as selective probes and therapeutic agents for targets like the sigma-2 receptor.

Table 2: Activity of Selective Sigma-2 Receptor Ligands in Pancreatic Cancer Cells

Compound Receptor Selectivity Effect Finding Reference
WC26 Sigma-2 Selective Induces Apoptosis Caused dose-dependent apoptosis in all pancreatic cancer cell lines tested. nih.gov
SV119 Sigma-2 Selective Induces Apoptosis Caused dose-dependent apoptosis in all pancreatic cancer cell lines tested. nih.gov
Haloperidol Sigma-1/Sigma-2 Promiscuous Induces Apoptosis Caused dose-dependent apoptosis in all pancreatic cancer cell lines tested. nih.gov
Pentazocine Sigma-1 Selective No Apoptosis (in most lines) Did not cause cell death in three of four pancreatic cancer cell lines. nih.gov

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The indazole core is frequently employed in modern drug discovery strategies such as Fragment-Based Drug Discovery (FBDD) and scaffold hopping. nih.gov

In FBDD, small chemical fragments are screened for weak binding to a biological target. Promising fragments are then grown or combined to create a more potent lead compound. The indazole ring is an ideal starting fragment due to its rigid structure and its capacity for chemical modification at multiple positions. A notable example is the use of an indazole fragment to develop a novel inhibitor for AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance. nih.gov An initial indazole fragment hit was identified and then rapidly optimized by screening an expanded library of similar fragments, ultimately leading to a potent inhibitor. nih.gov

Scaffold hopping is a strategy used to create new drug candidates by replacing the core structure (scaffold) of an existing inhibitor with a structurally different but functionally equivalent one. This technique is valuable for generating novel intellectual property and improving a compound's properties. The indazole scaffold is often used as a replacement for other bicyclic systems, such as indole (B1671886). nih.govrsc.org For instance, researchers successfully transformed a selective inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2 by hopping from an indole to an indazole scaffold. nih.govrsc.org This approach is significant because dual inhibition may help overcome resistance to drugs that target only one of these proteins. rsc.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
WC26
SV119
Haloperidol
Pentazocine
5-Nitro-1H-indazole
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide

Future Directions in Academic Research on 5 Nitro 3 Phenethoxy 1h Indazole and Its Analogs

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing indazole derivatives. Traditional multi-step syntheses are often hampered by harsh reaction conditions and the generation of significant waste. Modern approaches aim to overcome these limitations.

Key areas of development include:

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing functionalized indazoles. researchgate.net For instance, rhodium(III)-catalyzed [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds has been described as a direct method to create spirocyclic indazole derivatives with high atom economy. rsc.org Future work will likely expand the range of metal catalysts (such as nickel, palladium, and copper) and directing groups to achieve novel transformations and increase structural diversity. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on "green" synthetic routes that minimize environmental impact. One reported strategy involves a one-pot redox cascade condensation reaction catalyzed by copper ferrite (B1171679) nanoparticles, which offers a sustainable method for creating substituted benzoxazoles, a related heterocyclic system. researchgate.net Similar green methodologies, utilizing safer solvents, lower temperatures, and recyclable catalysts, will be crucial for the sustainable production of 5-nitro-3-phenethoxy-1H-indazole and its analogs.

Photochemical Methods: Light-mediated synthesis represents a promising avenue, often proceeding through radical mechanisms that can reduce by-products, decrease reaction times, and operate without the need for expensive or specialized catalysts. researchgate.net Exploring photochemical routes for the construction or functionalization of the indazole ring could provide access to novel chemical space.

Deepening Mechanistic Understanding of Biological Actions at the Molecular Level

While many indazole derivatives have demonstrated biological activity, a detailed understanding of their mechanism of action at the molecular level is often incomplete. Future research will increasingly employ advanced techniques to elucidate how these compounds interact with their biological targets and modulate cellular pathways.

Identifying Molecular Interactions: Studies on 5-nitroindazole (B105863) derivatives have begun to unravel their mechanisms. For example, in the context of Chagas disease, the antichagasic properties of certain 5-nitroindazoles are related to the production of reduced species from the nitro group, a mechanism similar to the drug benznidazole (B1666585) but distinct from the redox cycling seen with nifurtimox. nih.gov Similarly, the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives has been linked through molecular docking to stable binding within the Leishmania trypanothione (B104310) reductase enzyme. nih.gov

Elucidating Cellular Effects: Beyond direct target engagement, researchers are investigating the downstream cellular consequences. One indazole derivative, compound 2f, was found to induce apoptosis in breast cancer cells by up-regulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while down-regulating the anti-apoptotic protein Bcl-2. rsc.org This compound also increased reactive oxygen species (ROS) levels and disrupted mitochondrial membrane potential, pointing to a multi-faceted mechanism of action. rsc.org

Computational Simulations: Molecular dynamics simulations are becoming indispensable for understanding the stability of ligand-protein complexes. researchgate.net Such simulations have been used to confirm the robust and stable binding of potent indazole derivatives within the active sites of target proteins, providing a dynamic view of the interactions that drive biological activity. nih.govresearchgate.net

Rational Design of Next-Generation Indazole Analogs with Enhanced Specificity

The principle of rational design, where knowledge of a biological target's structure is used to guide the creation of new molecules, is central to modern drug discovery. This approach moves away from random screening towards the deliberate engineering of compounds with improved potency and selectivity.

Structure-Based Drug Design: A prime example is the development of indazole-based inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov By starting with known FLT3 inhibitors, researchers rationally designed and synthesized a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, leading to a highly potent and selective inhibitor (compound 8r) that was also effective against drug-resistant FLT3 mutants. nih.gov

Fragment-Based Approaches: This strategy involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. This method was used to optimize 6-azaindazole derivatives as potent inhibitors of all three Pim kinases, resulting in a lead compound with a balanced profile of potency and in vivo stability. nih.gov

Dual-Targeting and Multi-Targeting: Researchers are designing single molecules that can interact with multiple targets, which can be an effective strategy for complex diseases like cancer. Indazole derivatives have been designed as multi-target inhibitors of key angiogenic receptor tyrosine kinases (VEGFR-2, TIE-2, and EphB4). researchgate.net Another study pursued the rational design of molecules that could simultaneously bind to DNA and inhibit human dihydrofolate reductase (hDHFR), another validated anticancer target. nih.gov

Exploration of Emerging Biological Targets and Therapeutic Areas

While the anti-cancer and anti-inflammatory properties of indazoles are well-documented, ongoing research continues to identify new biological targets and potential therapeutic applications for this compound and its analogs.

Oncology: The indazole scaffold is a privileged structure in cancer research. rsc.org Beyond established targets, new indazole analogs are being investigated as inhibitors of pan-Pim kinases (implicated in cancers like multiple myeloma), epidermal growth factor receptor (EGFR) and its drug-resistant mutants, and Fibroblast growth factor receptors (FGFRs). nih.gov

Infectious Diseases: There is significant potential for indazole derivatives in treating infectious diseases, particularly those caused by protozoan parasites. Potent 5-nitroindazole derivatives have been developed as inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Other analogs show promise against Leishmania major, the parasite responsible for cutaneous leishmaniasis. nih.gov Furthermore, research has shown that some 2H-indazole derivatives possess activity against various intestinal and vaginal pathogens, including the yeasts Candida albicans and Candida glabrata. mdpi.com

Anti-inflammatory: The anti-inflammatory potential of indazoles continues to be an active area of research. In silico and in vitro studies have identified indazole derivatives that inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with a binding mode similar to the selective COX-2 inhibitor rofecoxib. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-nitro-3-phenethoxy-1H-indazole, and how can purity be maximized during synthesis?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by nitro group introduction. A validated protocol involves:

Chlorination of 2-chloro-5-nitrobenzoic acid to form the acid chloride.

Friedel-Crafts acylation with phenethoxybenzene under AlCl₃ catalysis.

Cyclization using hydrazine hydrate in DMF at reflux, with subsequent recrystallization from DMF to remove isomers (e.g., (2,3-dichlorophenyl) byproducts) .

  • Critical Note : Monitor reaction progress via TLC and optimize recrystallization solvents (e.g., DMF/ethanol mixtures) to achieve >95% purity.

Q. How can NMR and XRD be used to resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm nitro and phenethoxy substituent positions. Key signals include aromatic protons at δ 8.91 (d, J = 2.1 Hz) for nitro groups and δ 4.30 (q, J = 7 Hz) for the phenethoxy chain .
  • XRD : Employ SHELXT/SHELXL for space-group determination and refinement. For example, SHELXL’s least-squares refinement with anisotropic displacement parameters resolves bond-length discrepancies in nitro groups .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be systematically addressed?

  • Methodology :

Orthogonal Assays : Validate conflicting results (e.g., kinase inhibition vs. cytotoxicity) using SPR (surface plasmon resonance) for binding affinity and MTT assays for cell viability.

Structural Analog Screening : Compare substituent effects (e.g., 3-phenethoxy vs. 3-methyl) to isolate pharmacophore contributions .

  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft parameters) effects with activity trends.

Q. What strategies improve the refinement of this compound crystal structures with twinning or disorder?

  • Methodology :

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For example, a twin law of (-h, -k, l) resolved a 0.34 twin fraction in a related indazole derivative .
  • Disorder : Apply PART/SUMP restraints for split positions (e.g., phenethoxy rotamers) and validate with Hirshfeld surface analysis .

Q. How can computational modeling predict metabolic stability of this compound in drug discovery pipelines?

  • Methodology :

Docking : Use AutoDock Vina to simulate CYP3A4 binding, identifying vulnerable sites (e.g., nitro group reduction).

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the phenethoxy chain in aqueous phases .

Data Contradiction Analysis

Q. Why do solubility measurements for this compound vary across studies?

  • Resolution Framework :

  • Experimental Variables : Control pH (use buffered solutions) and temperature (±0.1°C). For example, solubility in DMSO ranges from 12–18 mg/mL due to hygroscopicity .
  • Analytical Validation : Cross-check with HPLC-UV (λ = 254 nm) and nephelometry to distinguish true solubility from colloidal suspensions .

Methodological Tables

Technique Application Key Parameters Reference
SHELXL RefinementResolving anisotropic displacement errorsR1 < 0.05, wR2 < 0.12, Flack x = 0.01
Hydrazine CyclizationIndazole ring closureReflux in DMF, 1 hr, 23% yield
SPR Binding AssaysKinase inhibition profilingKD = 0.8–2.3 µM, χ² < 2.0

Key Challenges in Advanced Research

  • Synthetic Scalability : Multi-step routes (e.g., Friedel-Crafts) often yield <30% due to side reactions. Mitigate via flow chemistry .
  • Crystallographic Artifacts : Thermal motion in nitro groups requires high-resolution (<1.0 Å) data for accurate refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.